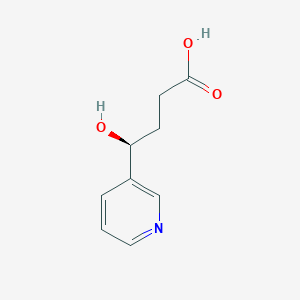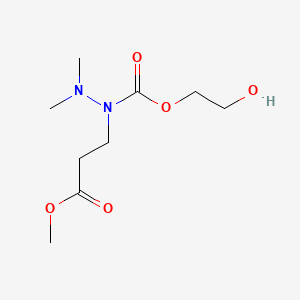
Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, 2-hydroxyethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, 2-hydroxyethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a hydrazinecarboxylic acid moiety and a 2-hydroxyethyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, 2-hydroxyethyl ester typically involves multiple steps. One common method includes the reaction of hydrazinecarboxylic acid with 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl- in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, 2-hydroxyethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, 2-hydroxyethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, 2-hydroxyethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazinecarboxylic acid derivatives: These compounds share a similar core structure but differ in their functional groups.
Ester compounds: Compounds with ester groups that exhibit similar reactivity and applications.
Uniqueness
Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, 2-hydroxyethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
96804-44-3 |
|---|---|
Molekularformel |
C9H18N2O5 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
methyl 3-[dimethylamino(2-hydroxyethoxycarbonyl)amino]propanoate |
InChI |
InChI=1S/C9H18N2O5/c1-10(2)11(5-4-8(13)15-3)9(14)16-7-6-12/h12H,4-7H2,1-3H3 |
InChI-Schlüssel |
QDFFRZYXPKETIT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N(CCC(=O)OC)C(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate](/img/structure/B15190439.png)
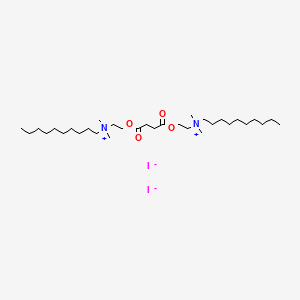


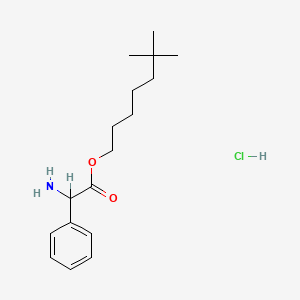


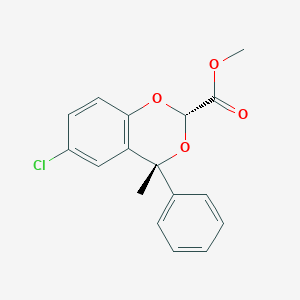
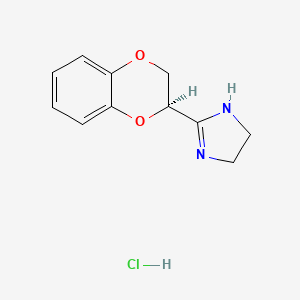

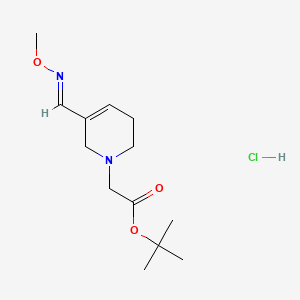
![N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;hydrochloride](/img/structure/B15190499.png)
